H-Bond Donor Reduction vs. 6-Hydroxyazepan-2-one
6-Hydroxy-1-methylazepan-2-one possesses exactly one hydrogen-bond donor (the 6-OH), whereas its closest des-methyl analog, 6-hydroxyazepan-2-one (CAS 1292369-55-1), possesses two H-bond donors (lactam N–H plus 6-OH) . In drug design, each additional H-bond donor carries an average penalty of approximately 1 log unit in passive membrane permeability, and the rule-of-five ceiling of 5 H-bond donors makes every donor count in lead optimization [1]. The N-methyl substitution on the target compound thus pre-emptively eliminates a donor that would otherwise require subsequent synthetic blocking in the des-methyl analog.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor (6-OH only; lactam N is methylated) |
| Comparator Or Baseline | 6-Hydroxyazepan-2-one (CAS 1292369-55-1): 2 H-bond donors (lactam N–H + 6-OH) |
| Quantified Difference | 1 fewer H-bond donor on target compound |
| Conditions | Structural comparison based on SMILES and molecular formula; H-bond donor count derived from standard chemical topology rules |
Why This Matters
A reduction from 2 to 1 H-bond donors predicts improved passive membrane permeability and may translate to superior oral bioavailability in azepanone-based inhibitor series, where even single-digit nanomolar potency can be compromised by poor absorption.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1-3), 3-26. View Source
